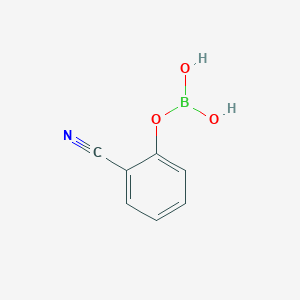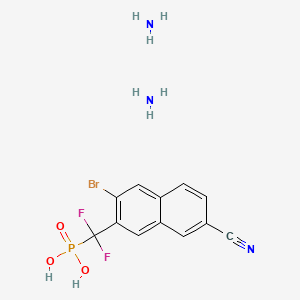
PTP1B-IN-3 (diammonium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PTP1B-IN-3 (diammonium) is a highly effective and orally bioavailable inhibitor of the protein tyrosine phosphatase 1B enzyme. This compound has shown significant potential in the treatment of diabetes and cancer due to its ability to inhibit the protein tyrosine phosphatase 1B enzyme with an IC50 value of 120 nanomolar for both protein tyrosine phosphatase 1B and T cell protein tyrosine phosphatase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PTP1B-IN-3 (diammonium) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and efficacy .
Industrial Production Methods
Industrial production of PTP1B-IN-3 (diammonium) involves large-scale synthesis using optimized reaction conditions to ensure consistent quality and yield. The process includes stringent quality control measures to maintain the compound’s bioavailability and potency .
化学反应分析
Types of Reactions
PTP1B-IN-3 (diammonium) primarily undergoes reactions that involve its interaction with the protein tyrosine phosphatase 1B enzyme. These reactions include:
Inhibition Reactions: The compound inhibits the activity of the protein tyrosine phosphatase 1B enzyme by binding to its active site.
Binding Reactions: It binds to the catalytic site of the enzyme, preventing the dephosphorylation of target proteins.
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of PTP1B-IN-3 (diammonium) include organic solvents, catalysts, and specific intermediates. The reaction conditions are carefully controlled to ensure the stability and efficacy of the compound .
Major Products Formed
The major product formed from the reactions involving PTP1B-IN-3 (diammonium) is the inhibited form of the protein tyrosine phosphatase 1B enzyme, which leads to increased insulin sensitivity and potential anticancer effects .
科学研究应用
PTP1B-IN-3 (diammonium) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of protein tyrosine phosphatase 1B enzyme.
Biology: Investigated for its role in modulating insulin signaling pathways and its effects on glucose metabolism.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals targeting protein tyrosine phosphatase 1B enzyme
作用机制
PTP1B-IN-3 (diammonium) exerts its effects by inhibiting the protein tyrosine phosphatase 1B enzyme. The compound binds to the catalytic site of the enzyme, preventing the dephosphorylation of target proteins. This inhibition leads to increased phosphorylation of the insulin receptor, enhancing insulin sensitivity and improving glucose metabolism. Additionally, the compound’s inhibition of protein tyrosine phosphatase 1B enzyme has shown potential anticancer effects by modulating various signaling pathways involved in cell growth and proliferation .
相似化合物的比较
Similar Compounds
Protein Tyrosine Phosphatase 1B Inhibitor 1: Another potent inhibitor of the protein tyrosine phosphatase 1B enzyme with similar antidiabetic properties.
Protein Tyrosine Phosphatase 1B Inhibitor 2: Known for its anticancer effects and ability to modulate insulin signaling pathways.
Uniqueness
PTP1B-IN-3 (diammonium) stands out due to its high oral bioavailability and potent inhibitory effects on both protein tyrosine phosphatase 1B and T cell protein tyrosine phosphatase enzymes. Its dual inhibition mechanism and favorable pharmacokinetic properties make it a promising candidate for therapeutic applications in diabetes and cancer .
属性
IUPAC Name |
azane;[(3-bromo-7-cyanonaphthalen-2-yl)-difluoromethyl]phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2NO3P.2H3N/c13-11-5-8-2-1-7(6-16)3-9(8)4-10(11)12(14,15)20(17,18)19;;/h1-5H,(H2,17,18,19);2*1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKOXAMRGUYZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1C#N)C(F)(F)P(=O)(O)O)Br.N.N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF2N3O3P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
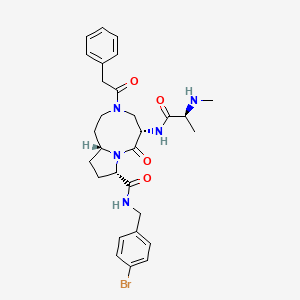
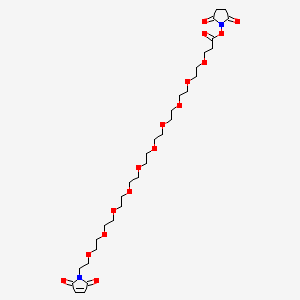
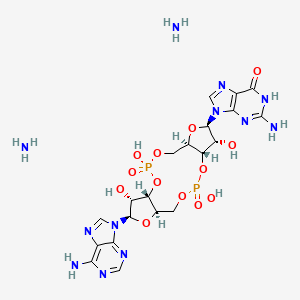
![(15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B8210210.png)
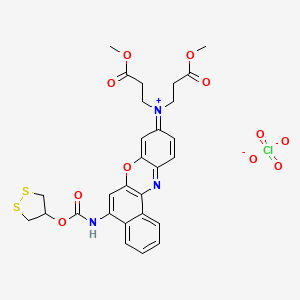

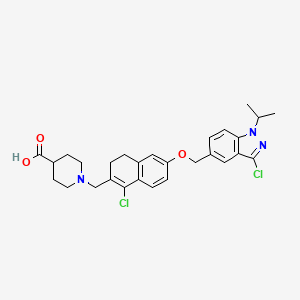
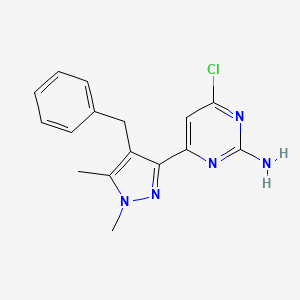
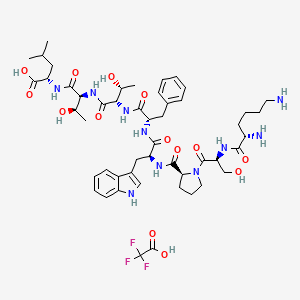
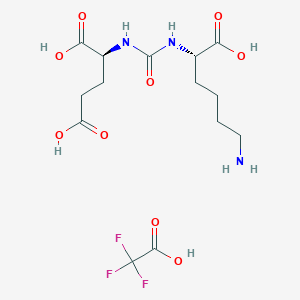
![N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B8210258.png)
![methyl 2-[(9S)-7-(4-chlorophenyl)-4-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B8210261.png)
![(5Z)-2-amino-5-[(4-aminophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B8210274.png)
